2-(5-chlorobenzofuran-3-yl)acetic Acid

Catalog No.
S3721397
CAS No.
26286-66-8
M.F
C10H7ClO3
M. Wt
210.61 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(5-chlorobenzofuran-3-yl)acetic Acid

CAS Number

26286-66-8

Product Name

2-(5-chlorobenzofuran-3-yl)acetic Acid

IUPAC Name

2-(5-chloro-1-benzofuran-3-yl)acetic acid

Molecular Formula

C10H7ClO3

Molecular Weight

210.61 g/mol

InChI

InChI=1S/C10H7ClO3/c11-7-1-2-9-8(4-7)6(5-14-9)3-10(12)13/h1-2,4-5H,3H2,(H,12,13)

InChI Key

JTRPWQDAQRNRGJ-UHFFFAOYSA-N

SMILES

C1=CC2=C(C=C1Cl)C(=CO2)CC(=O)O

Canonical SMILES

C1=CC2=C(C=C1Cl)C(=CO2)CC(=O)O

2-(5-Chlorobenzofuran-3-yl)acetic acid is an organic compound characterized by its unique structure, which includes a benzofuran moiety substituted with a chlorine atom and an acetic acid functional group. This compound is part of a broader class of benzofuran derivatives known for their diverse biological activities. The presence of the chlorobenzofuran structure contributes to its potential pharmacological properties, making it a subject of interest in medicinal chemistry.

The chemical behavior of 2-(5-chlorobenzofuran-3-yl)acetic acid can be explored through various reactions:

  • Esterification: Reacting with alcohols can yield esters, which are often more lipophilic and may exhibit different biological activities.
  • Halogenation: The chlorine atom can participate in further halogenation reactions, potentially leading to more reactive intermediates.
  • Nucleophilic Substitution: The acetic acid group can undergo nucleophilic substitution, allowing for the introduction of various substituents that may enhance biological activity.

Benzofuran derivatives, including 2-(5-chlorobenzofuran-3-yl)acetic acid, have been studied for their biological properties:

  • Anticancer Activity: Some studies indicate that benzofuran compounds exhibit significant cytotoxic effects against various cancer cell lines, suggesting potential as anticancer agents .
  • Antiviral Properties: Research has shown that certain benzofuran derivatives display antiviral activity, indicating their potential use in treating viral infections .
  • Anti-inflammatory Effects: Compounds within this class have also been noted for their anti-inflammatory properties, which may contribute to their therapeutic applications.

The synthesis of 2-(5-chlorobenzofuran-3-yl)acetic acid can be achieved through several methods:

  • Direct Synthesis from Benzofuran Derivatives: Starting from 5-chlorobenzofuran, acetic acid can be introduced via electrophilic substitution or nucleophilic addition reactions.
  • Microwave-Assisted Synthesis: This method has been employed to enhance reaction rates and yields when synthesizing benzofuran derivatives .
  • Multi-step Synthesis: Involves the formation of intermediates that are subsequently transformed into the target compound through a series of reactions.

2-(5-Chlorobenzofuran-3-yl)acetic acid has several notable applications:

  • Pharmaceuticals: Its unique structure makes it a candidate for drug development, particularly in creating new anticancer and antiviral agents.
  • Chemical Research: Used as a building block in organic synthesis and material science due to its ability to undergo various chemical transformations.

Studies on the interactions of 2-(5-chlorobenzofuran-3-yl)acetic acid with biological targets are crucial for understanding its pharmacodynamics:

  • Molecular Docking Studies: These studies help predict how the compound interacts with specific enzymes or receptors, providing insights into its mechanism of action .
  • In vitro Testing: Evaluating its effects on cell lines helps determine cytotoxicity and potential therapeutic indices.

Several compounds share structural similarities with 2-(5-chlorobenzofuran-3-yl)acetic acid. Here is a comparison highlighting its uniqueness:

Compound NameStructure FeaturesNotable Activities
2-(Benzofuran-3-yl)acetic acidBenzofuran without chlorineAnticancer properties
2-(5-Methylbenzofuran-3-yl)acetic acidMethyl group instead of chlorineAntiviral activity
4,6-Dimethylbenzofuran-3-acetic acidTwo methyl groups on the benzofuranAnti-inflammatory effects
5-Bromobenzofuran-3-acetic acidBromine substitutionPotential antimicrobial activity

The presence of the chlorine atom in 2-(5-chlorobenzofuran-3-yl)acetic acid distinguishes it from these similar compounds, potentially influencing its reactivity and biological activity.

XLogP3

2.4

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

210.0083718 g/mol

Monoisotopic Mass

210.0083718 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-20-2023

Explore Compound Types